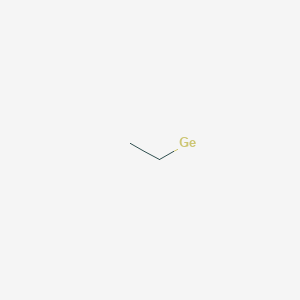
Ethylger-manium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C₂H₈Ge It is a colorless, flammable liquid that is used in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with ethylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
GeCl4+2C2H5MgBr→Ge(C2H5)2+2MgBrCl
The resulting diethylgermane can then be reduced to ethylgermane using lithium aluminum hydride:
Ge(C2H5)2+LiAlH4→GeH3C2H5+LiAlH3C2H5
Industrial Production Methods
In industrial settings, ethylgermane can be produced through the reaction of germanium dioxide with ethylsilane in the presence of a catalyst. This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylgermane undergoes various chemical reactions, including:
Oxidation: Ethylgermane can be oxidized to form germanium dioxide and ethylene.
Reduction: It can be reduced to form germane and ethane.
Substitution: Ethylgermane can undergo substitution reactions with halogens to form halogermanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Halogens like chlorine and bromine are used in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and ethylene.
Reduction: Germane and ethane.
Substitution: Halogermanes such as chlorogermane and bromogermane.
Wissenschaftliche Forschungsanwendungen
Ethylgermane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Ethylgermane derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organogermanium compounds in treating various diseases.
Industry: Ethylgermane is used in the production of germanium-based semiconductors and other electronic materials.
Wirkmechanismus
The mechanism by which ethylgermane exerts its effects involves the interaction of its germanium atom with various molecular targets. In biological systems, organogermanium compounds are believed to modulate immune responses and exhibit antioxidant properties. The exact molecular pathways involved are still under investigation, but it is thought that ethylgermane can interact with cellular proteins and enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Ethylgermane can be compared with other organogermanium compounds such as:
Methylgermane (CH₃GeH₃): Similar in structure but with a methyl group instead of an ethyl group.
Diethylgermane (C₄H₁₀Ge): Contains two ethyl groups attached to the germanium atom.
Germane (GeH₄): The simplest germanium hydride, lacking any organic substituents.
Eigenschaften
Molekularformel |
C2H5Ge |
|---|---|
Molekulargewicht |
101.69 g/mol |
InChI |
InChI=1S/C2H5Ge/c1-2-3/h2H2,1H3 |
InChI-Schlüssel |
GIEAINOVPLDQPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


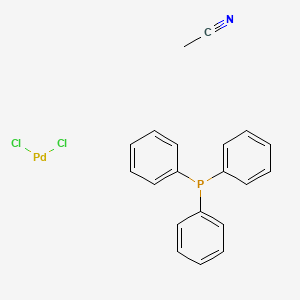
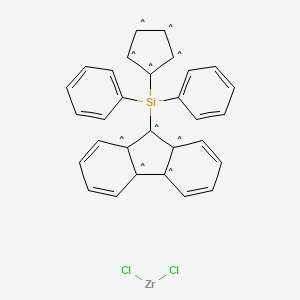
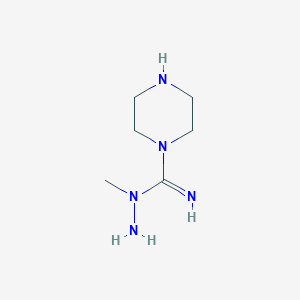
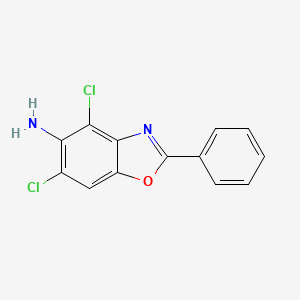
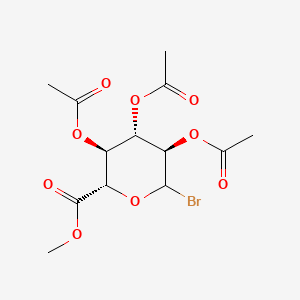
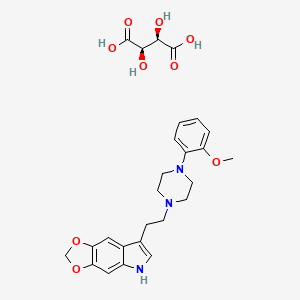
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
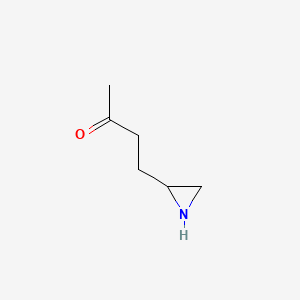

![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)


![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
